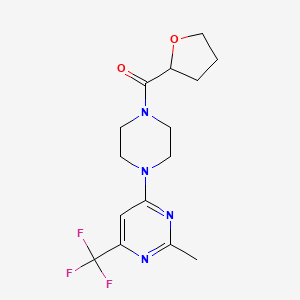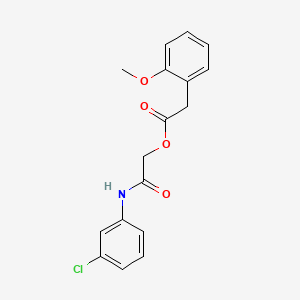
3-(2H-1,3-benzodioxol-5-yl)-1-(4-bromothiophene-2-carbonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(4-bromothiophen-2-yl)methanone” is a chemical compound. The molecular formula is C15H17NO3 . It’s also known by other names such as 2-Propen-1-one, 3- (1,3-benzodioxol-5-yl)-1- (1-piperidinyl)-, (2E)-; Piperidine, 1- [ (2E)-3- (1,3-benzodioxol-5-yl)-1-oxo-2-propenyl]-; Piperidine, 1- [3- (1,3-benzodioxol-5-yl)-1-oxo-2-propenyl]-, (E)-; (E)-3- (3,4-Methylenedioxyphenyl)-2-propenoylpiperidide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file . The structure consists of a benzo[d][1,3]dioxol-5-yl group, a pyrrolidin-1-yl group, and a 4-bromothiophen-2-yl group .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthetic Methodologies and Crystal Structures : Research has delved into the synthesis and crystal structure of compounds bearing similarities in structure or synthetic pathway, such as boric acid ester intermediates with benzene rings, highlighting the importance of substitution reactions, FTIR, NMR spectroscopy, and X-ray diffraction for structural confirmation. These studies emphasize the role of density functional theory (DFT) in predicting molecular structures, providing a foundation for understanding the synthesis and structural elucidation of complex organic compounds (Huang et al., 2021).
Antioxidant Properties
Evaluation of Antioxidant Activities : Investigations into the antioxidant properties of derivatives, including the analysis of radical scavenging activities, offer insights into the potential utility of similar compounds in therapeutic contexts. This area of research highlights the synthesis of compounds from reactions like bromination and demethylation, assessing their efficacy through various assays against standard antioxidants (Çetinkaya et al., 2012).
Carbonic Anhydrase Inhibitory Properties
Novel Bromophenols as Enzyme Inhibitors : The synthesis of novel bromophenols, including their evaluation as inhibitors of human carbonic anhydrase II, illustrates the potential for the design of new drug candidates. This research is particularly relevant for the development of treatments for conditions like glaucoma, epilepsy, and osteoporosis, providing a glimpse into the pharmacological applications of related compounds (Balaydın et al., 2012).
Synthesis of Pyrroles
One-Pot Synthesis Approaches : The development of one-pot synthesis methods for highly substituted pyrroles using nano copper oxide showcases innovative approaches to compound synthesis. This highlights the efficiency and accessibility of catalysts in the synthesis of structurally complex pyrroles, potentially relevant for the synthesis of the compound (Saeidian et al., 2013).
Magnetic and Physicochemical Properties
Complex Formation and Characterization : The synthesis and characterization of metal complexes incorporating similar ligands underscore the diverse applications of these compounds in understanding magnetic and physicochemical properties. Such research offers insights into coordination chemistry and the potential applications of these compounds in materials science and catalysis (Calancea et al., 2013).
Propiedades
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(4-bromothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3S/c17-12-6-15(22-8-12)16(19)18-4-3-11(7-18)10-1-2-13-14(5-10)21-9-20-13/h1-2,5-6,8,11H,3-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXSQNWZOWMGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CS4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466662.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/no-structure.png)
![ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2466667.png)
![(E)-4-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)-2-methoxyphenyl 2-methylbenzoate](/img/structure/B2466668.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2466669.png)




![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2466680.png)
![6-(2H-1,3-benzodioxol-5-yl)-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2466681.png)
![4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2466682.png)

![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2466685.png)
